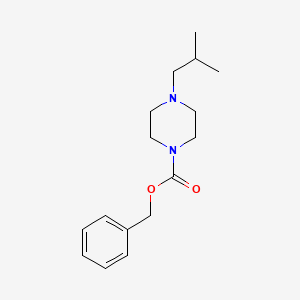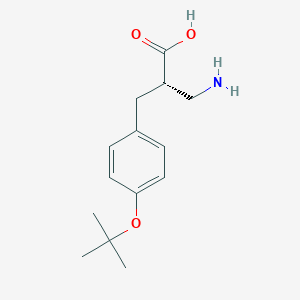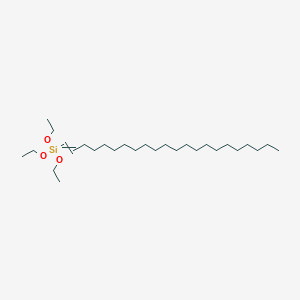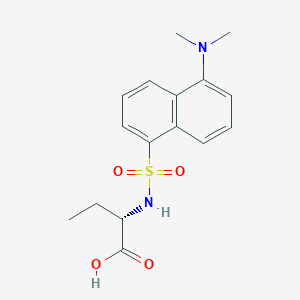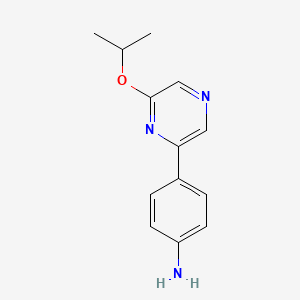![molecular formula C11H12ClN3O3 B13975337 4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. Its structure comprises a pyrrolo[2,3-d]pyrimidine core, which is modified with a 4-chloro substituent and a 2-deoxy–D-ribofuranosyl sugar moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected 2-deoxy–D-ribofuranosyl halide. The reaction is often catalyzed by Lewis acids such as tin(IV) chloride or titanium(IV) chloride under anhydrous conditions. The glycosylation step is followed by deprotection of the sugar moiety to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Glycosylation and Deglycosylation: The sugar moiety can be modified or removed under specific conditions.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride, titanium(IV) chloride for glycosylation.
Nucleophiles: Amines, thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Major Products
Substituted Derivatives: Formed by nucleophilic substitution at the 4-position.
Oxo and Dihydro Derivatives: Formed by oxidation and reduction reactions.
Modified Nucleosides: Formed by glycosylation and deglycosylation reactions.
科学研究应用
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown activity against certain viral infections and cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine involves its incorporation into DNA or RNA, leading to chain termination or inhibition of polymerase enzymes. The compound targets viral or cancerous cells by interfering with their nucleic acid synthesis pathways, ultimately leading to cell death .
相似化合物的比较
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another nucleoside analog with antiviral and anticancer properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Known for its potent antiviral activity.
Uniqueness
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine is unique due to its specific structural modifications, which confer distinct biological activities. Its 4-chloro substituent and pyrrolo[2,3-d]pyrimidine core differentiate it from other nucleoside analogs, providing unique interactions with biological targets.
属性
分子式 |
C11H12ClN3O3 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC 名称 |
(2R,3S)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7-,8+,9?/m0/s1 |
InChI 键 |
FHODFBMHXPTGHP-ZQTLJVIJSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


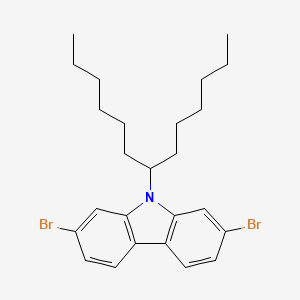
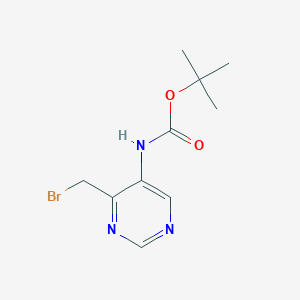

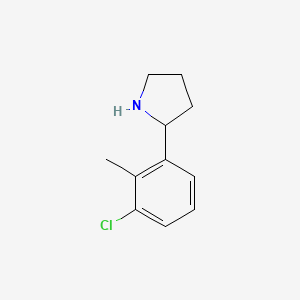
![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
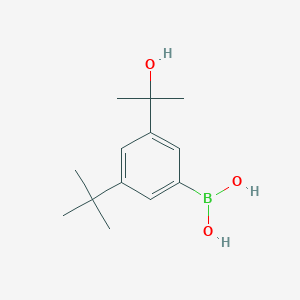
![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)

